1-Ethylcyclopropan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
1-ethylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-2-5(6)3-4-5;/h2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVZBCRYLJGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethylcyclopropan-1-amine Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylcyclopropan-1-amine hydrochloride is a fascinating molecule belonging to the increasingly important class of cyclopropylamines. The incorporation of the sterically constrained cyclopropyl moiety imparts unique conformational rigidity and electronic properties, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, drawing upon established methodologies for the preparation of substituted cyclopropylamines. While a specific historical account of the discovery of this particular molecule is not extensively documented in publicly available literature, this guide will delve into the broader history and significance of cyclopropylamines in drug discovery, offering context to its contemporary relevance.
Introduction: The Rise of the Cyclopropylamine Moiety in Medicinal Chemistry
The cyclopropyl group has emerged as a privileged structural motif in modern drug design. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a bent bond character resembling that of a double bond, confer a range of desirable attributes to bioactive molecules.[1] When incorporated into a molecule, the cyclopropyl ring can:
-
Enhance Potency: By providing a conformationally restricted scaffold that can optimize interactions with biological targets.
-
Improve Metabolic Stability: The strained ring system can be less susceptible to enzymatic degradation.
-
Modulate Physicochemical Properties: Influencing factors such as lipophilicity and aqueous solubility.
-
Serve as a Bioisosteric Replacement: Acting as a substitute for other functional groups to fine-tune a drug's properties.[1]
Cyclopropylamines, in particular, are a subclass of compounds that have garnered significant attention.[2] The presence of the amine functionality provides a handle for further chemical modification and is often a key pharmacophoric element for interacting with biological targets. These compounds are integral components in a variety of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds.
Synthetic Strategies for this compound
While a definitive, singular "discovery" of this compound is not readily apparent in the scientific literature, its synthesis can be achieved through several established methods for the preparation of 1-alkyl-1-cyclopropylamines. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Synthesis via Grignard Reaction with Cyclopropanecarbonitrile
One of the most direct and versatile methods for the synthesis of 1-alkyl-1-cyclopropylamines involves the addition of an organometallic reagent, such as a Grignard reagent, to cyclopropanecarbonitrile. This approach allows for the introduction of a wide variety of alkyl groups at the 1-position.
Reaction Scheme:
A plausible synthetic pathway to this compound.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of cyclopropanecarbonitrile in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: The solution is cooled to 0°C in an ice bath. A solution of ethylmagnesium bromide in THF is added dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-Ethylcyclopropan-1-amine.
-
Salt Formation: The crude amine is dissolved in anhydrous diethyl ether and cooled in an ice bath. A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.
-
Isolation: The resulting white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Alternative Synthetic Approaches
Other notable methods for the synthesis of cyclopropylamines that could be adapted for 1-Ethylcyclopropan-1-amine include:
-
Reductive Amination of 1-Ethylcyclopropanol: This method involves the reaction of 1-ethylcyclopropanol with ammonia in the presence of a reducing agent.
-
Hofmann Rearrangement of 1-Ethylcyclopropanecarboxamide: This classic reaction converts an amide to a primary amine with one fewer carbon atom.[3]
-
Kulinkovich-de Meijere Reaction: This reaction can be used to synthesize cyclopropanols from esters, which can then be converted to the corresponding amines.[4]
Table 1: Comparison of Synthetic Routes for 1-Alkyl-1-Cyclopropylamines
| Synthetic Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Grignard Reaction | Cyclopropanecarbonitrile, Ethyl halide | Magnesium, THF | Versatile, good yields | Requires anhydrous conditions, Grignard reagents are moisture-sensitive |
| Reductive Amination | 1-Ethylcyclopropanol | Ammonia, Reducing agent (e.g., NaBH3CN) | Milder conditions | Availability of the starting cyclopropanol |
| Hofmann Rearrangement | 1-Ethylcyclopropanecarboxamide | Bromine, Sodium hydroxide | Well-established reaction | Use of hazardous bromine, potential for side reactions |
Chemical and Physical Properties
While specific experimental data for this compound is limited, its properties can be inferred from related compounds and general chemical principles.
Table 2: Predicted Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C5H12ClN |
| Molecular Weight | 121.61 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place. |
Applications in Drug Development and Research
As a substituted cyclopropylamine, this compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ethyl group at the 1-position can provide a desirable lipophilic interaction with biological targets, while the primary amine serves as a key anchoring point or a site for further functionalization.
Potential areas of application include:
-
CNS Agents: The conformational rigidity imparted by the cyclopropyl ring can be advantageous in designing ligands for receptors and enzymes in the central nervous system.
-
Antiviral and Anticancer Agents: Many antiviral and anticancer drugs incorporate small, rigid scaffolds to optimize binding to their targets.
-
Enzyme Inhibitors: The unique stereochemistry of the molecule can be exploited to design potent and selective enzyme inhibitors.
Sources
electrophilic addition reactions of 1-Ethylcyclopropan-1-amine
An In-Depth Technical Guide to the Electrophilic Addition Reactions of 1-Ethylcyclopropan-1-amine
Abstract
The 1-ethylcyclopropan-1-amine moiety represents a unique structural motif, combining the high ring strain and π-character of a cyclopropane ring with the nucleophilicity and directing effects of a primary amine. This guide provides an in-depth exploration of the electrophilic addition reactions of this versatile building block. We will dissect the underlying principles governing its reactivity, focusing on the dichotomy between reactions at the amine center and electrophilic attack on the strained carbocyclic ring. Mechanistic pathways, including acid-catalyzed protonation and subsequent ring-opening cascades, will be detailed. This document serves as a technical resource for researchers in organic synthesis and medicinal chemistry, offering field-proven insights into predicting and controlling the outcomes of these powerful transformations.
Introduction: The Unique Chemical Landscape of 1-Ethylcyclopropan-1-amine
1-Ethylcyclopropan-1-amine is a fascinating molecule for synthetic chemists. Its structure is characterized by two key reactive centers: a primary amine and a highly strained cyclopropane ring. The cyclopropane C-C sigma bonds possess significant p-orbital character, rendering them susceptible to attack by electrophiles in a manner analogous to alkenes.[1][2] The inherent strain energy of the three-membered ring (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions.[3]
The primary amine group is a potent electron-donating group and a Brønsted-Lowry base. Its presence directly influences the electronic nature of the adjacent cyclopropane ring, activating it towards certain transformations. However, its basicity also means that the initial site of electrophilic attack, particularly by protic acids, will invariably be the nitrogen atom. This initial acid-base reaction is a critical, and often overlooked, determinant of the subsequent reaction pathway, as the resulting ammonium salt possesses dramatically different electronic properties than the parent amine.
This guide will navigate these competing reactivities to provide a predictive framework for the electrophilic additions of 1-Ethylcyclopropan-1-amine, a valuable scaffold in modern drug discovery.
Foundational Principles of Reactivity
The reaction of 1-Ethylcyclopropan-1-amine with an electrophile (E+) is governed by a fundamental choice: attack at the nitrogen lone pair or attack at the cyclopropane ring's C-C bonds.
-
Pathway A: Reaction at the Amine: As a primary amine, the nitrogen atom is a hard nucleophile and a base. Reaction with acids (like HCl) or other electrophiles will readily form an ammonium salt.[4] This is typically a rapid and reversible process. The formation of the ammonium salt converts the -NH2 group, an electron-donating group, into an -NH3+ group, which is a powerful sigma-withdrawing (σ-acceptor) group. This electronic reversal is key to understanding subsequent reactions.
-
Pathway B: Electrophilic Attack on the Ring: The Walsh orbitals of the cyclopropane ring can act as a nucleophile, attacking an electrophile. This attack leads to the cleavage of a C-C bond and the formation of a carbocation intermediate.[5] The stability of this carbocation dictates the regioselectivity of the ring-opening. For this pathway to compete with Pathway A, either a non-acidic electrophile must be used, or the conditions must be forcing enough to promote ring-opening of the less reactive, protonated form.
The following diagram illustrates this initial decision point in the reaction cascade.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Scalable, Multi-Gram Synthesis of 1-Ethylcyclopropan-1-amine Hydrochloride via a Modified Curtius Rearrangement
Introduction
1-Ethylcyclopropan-1-amine and its derivatives are valuable building blocks in modern medicinal chemistry. The unique conformational constraints and metabolic stability imparted by the 1,1-disubstituted cyclopropane motif make it a sought-after scaffold in the design of novel therapeutics and agrochemicals.[1] However, the synthesis of such sterically hindered primary amines presents significant challenges, particularly when scaling from laboratory to pilot-plant quantities. Many reported methods suffer from low yields, require expensive or hazardous reagents, or involve difficult purifications, such as chromatography, which are not amenable to large-scale production.[1][2]
This application note provides a robust and scalable, chromatography-free protocol for the synthesis of 1-Ethylcyclopropan-1-amine hydrochloride. The strategy is centered around a modified, one-pot Curtius rearrangement of 1-ethylcyclopropane-1-carboxylic acid. This pathway was selected for its operational simplicity, use of readily available starting materials, and the formation of a stable, crystalline intermediate that facilitates purification and handling, ensuring high purity in the final active pharmaceutical ingredient (API) precursor.
Strategic Overview & Mechanistic Rationale
Several synthetic routes were evaluated for their scalability and efficiency. While methods like the Kulinkovich-de Meijere reaction of amides or the direct addition of organometallics to nitriles can provide access to cyclopropylamines, they often face challenges with reagent stoichiometry, temperature control, and purification on a larger scale.[3][4][5] The Hofmann rearrangement is another classic method but often requires stoichiometric quantities of corrosive halogens.[4][6][7]
Our selected route, a modified Curtius rearrangement, circumvents many of these issues.[1] The key strategic decisions are:
-
Synthesis of a Carboxylic Acid Intermediate: The synthesis begins with the generation of 1-ethylcyclopropane-1-carboxylic acid. This stable, crystalline solid is an ideal precursor for the subsequent rearrangement.
-
One-Pot Curtius Rearrangement & In Situ Protection: The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate. This highly reactive intermediate is immediately trapped with tert-butanol to form a stable N-Boc protected amine (tert-butyl N-(1-ethylcyclopropyl)carbamate). This one-pot procedure minimizes the handling of potentially explosive acyl azides and provides a solid carbamate intermediate that is easily purified by recrystallization, thereby avoiding column chromatography.[1]
-
Acidic Deprotection and Precipitation: The final step involves the removal of the Boc protecting group using hydrochloric acid. This simultaneously deprotects the amine and forms the desired hydrochloride salt, which conveniently precipitates from the reaction medium in high purity.
This strategic workflow is visualized in the diagram below.
Sources
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 3. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
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- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
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Application Notes & Experimental Protocols: Leveraging 1-Ethylcyclopropan-1-amine Hydrochloride in Synthetic Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropylamine Moiety
In modern medicinal chemistry, the pursuit of novel molecular architectures with improved pharmacological profiles is paramount. The cyclopropylamine scaffold has emerged as a "privileged" structural motif, prized for its ability to confer a unique combination of properties upon a drug candidate. The inherent ring strain of the cyclopropane group imparts conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target. Furthermore, this moiety is often associated with enhanced metabolic stability, a critical factor in improving a drug's pharmacokinetic profile.[1]
1-Ethylcyclopropan-1-amine hydrochloride is a valuable building block that provides researchers with direct access to this desirable chemical space. As the hydrochloride salt, it offers improved stability and handling characteristics compared to the free amine. This guide provides a comprehensive overview of its properties, safe handling procedures, and a detailed, field-proven protocol for its application in reductive amination, a cornerstone reaction in drug discovery synthesis.
Compound Profile: this compound
A clear understanding of the physicochemical properties of a reagent is the foundation of successful and reproducible experimentation.
| Property | Value | Source |
| CAS Number | 174886-06-7 | [2][3] |
| Molecular Formula | C₅H₁₂ClN | [3] |
| Molecular Weight | 121.61 g/mol | [2][3] |
| Appearance | White solid | [3] |
| IUPAC Name | 1-ethylcyclopropan-1-amine;hydrochloride | [3] |
| Purity | Typically ≥97% | [3] |
Critical Safety & Handling Protocols
This compound is an irritant and requires careful handling to ensure personnel safety. Adherence to good laboratory practice is mandatory.
3.1 GHS Hazard Information
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[3]
-
Signal Word: Warning.[3]
3.2 Recommended Handling Procedures
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and tightly sealed safety goggles.[4][5]
-
Dispensing: As a solid, avoid generating dust during weighing and transfer.[4][6]
-
Spills: In case of a spill, isolate the area. For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.
3.3 Storage & Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] A recommended storage temperature is between 0-8 °C.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and moisture. The hydrochloride salt is hygroscopic.
-
Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[5][7]
Core Application: Reductive Amination for C-N Bond Formation
Reductive amination is one of the most robust and widely used methods for synthesizing amines in drug discovery. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. This protocol details the use of this compound as the amine source.
4.1 Principle of the Reaction
A critical first step is the in situ neutralization of the hydrochloride salt with a non-nucleophilic base. This liberates the free 1-ethylcyclopropan-1-amine, which is the active nucleophile. The free amine then reacts with the carbonyl substrate to form an iminium ion, which is subsequently reduced by a mild and selective reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃].
Caption: Simplified mechanism of reductive amination.
4.2 Experimental Workflow Overview
The overall process follows a logical sequence from reaction setup to purification of the final product. This workflow ensures efficiency and high purity of the target compound.
Caption: General workflow for reductive amination.
4.3 Detailed Step-by-Step Protocol
This protocol describes a representative reaction with a generic ketone substrate. Molar equivalents should be adjusted based on the specific substrate used.
Materials & Reagents:
-
Ketone or Aldehyde (1.0 eq.)
-
This compound (1.2 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone/aldehyde substrate (1.0 mmol).
-
Amine & Base Addition: Add this compound (1.2 mmol, 1.2 eq.) followed by the anhydrous solvent (e.g., 10 mL of DCM). Add the non-nucleophilic base (e.g., TEA, 1.5 mmol, 1.5 eq.).
-
Causality Note: The base is essential to neutralize the hydrochloride salt, liberating the free amine which is the active nucleophile for the reaction. An excess is used to ensure complete neutralization.
-
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. This allows for the formation of the key iminium ion intermediate.[1][8]
-
Reduction Step: Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) to the reaction mixture in portions over 5-10 minutes.
-
Expertise Note: NaBH(OAc)₃ is a mild reducing agent that is tolerant of the slightly acidic conditions generated by the triethylammonium chloride byproduct, making it ideal for this one-pot procedure. Portion-wise addition helps control any potential exotherm.
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the reaction is complete.[1]
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 15 mL).
-
Washing & Drying: Combine all organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure final amine product.
Troubleshooting & Optimization
| Observation | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient imine formation; Inactive reducing agent. | Increase the initial stirring time before adding the reductant. Use a fresh bottle of NaBH(OAc)₃. |
| Low Yield | Incomplete neutralization of HCl salt; Product loss during work-up. | Ensure adequate base is used (1.5-2.0 eq.). Perform extractions carefully to maximize recovery. |
| Side Product Formation | Reaction temperature too high; Substrate decomposition. | Maintain the reaction at room temperature. If the substrate is sensitive, consider running the reaction at 0 °C. |
Conclusion
This compound is a versatile and highly valuable reagent for introducing the ethylcyclopropylamine moiety into target molecules. Its stability as a hydrochloride salt, combined with straightforward protocols for its use in key synthetic transformations like reductive amination, makes it an essential tool for researchers in drug discovery and fine chemical synthesis. By following the detailed safety and experimental guidelines provided, scientists can effectively and safely leverage this building block to accelerate their research programs.
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
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PubChem. (1-Methylcyclopropyl)amine hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. 1-Ethylcyclopentan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
- Google Patents. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
-
de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, via PMC, NIH. [Link]
- Not cited in the text.
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Fisher Scientific. SAFETY DATA SHEET - Ethylamine hydrochloride. [Link]
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The Royal Society of Chemistry. Supporting Information for a related synthetic procedure. [Link]
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The Kulinkovich Reaction: A Comprehensive Guide to Cyclopropylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Strained Ring
Cyclopropylamines are privileged structural motifs in medicinal chemistry and drug development. The inherent strain of the three-membered ring imparts unique conformational constraints and electronic properties, making them valuable components in the design of novel therapeutics. The Kulinkovich reaction, and its subsequent modifications, has emerged as a powerful and versatile tool for the synthesis of these important building blocks. This guide provides a detailed exploration of the Kulinkovich reaction for the preparation of cyclopropylamines, offering insights into its mechanism, practical application notes, and detailed experimental protocols.
The Mechanistic Heart of the Reaction: Taming Titanium
The journey to cyclopropylamines via the Kulinkovich reaction begins with the formation of a key intermediate: a titanacyclopropane. This highly reactive species is generated in situ from the reaction of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄), with a Grignard reagent that possesses β-hydrogens, such as ethylmagnesium bromide.[1]
The generally accepted mechanism involves the dialkylation of the titanium alkoxide by two equivalents of the Grignard reagent.[2] This is followed by a β-hydride elimination, releasing an alkane and forming the crucial titanacyclopropane.[2] It is this titanacyclopropane that acts as a 1,2-dicarbanion synthon, reacting with a carbonyl or nitrile functionality to initiate the cyclopropanation.[3]
From Amides to N-Substituted Cyclopropylamines: The Kulinkovich-de Meijere Reaction
When an N,N-dialkylamide is employed as the substrate, the reaction proceeds via the Kulinkovich-de Meijere modification.[4] The titanacyclopropane adds to the amide carbonyl, forming an oxatitanacyclopentane intermediate.[4] Due to the poor leaving group ability of the dialkylamino group, this intermediate does not collapse in the same manner as in the original Kulinkovich reaction with esters.[4] Instead, it undergoes a ring-opening to form an iminium-titanium oxide inner salt, which then cyclizes to afford the desired cyclopropylamine.[4]
Accessing Primary Cyclopropylamines from Nitriles: The Kulinkovich-Szymoniak Reaction
For the synthesis of primary cyclopropylamines, the Kulinkovich-Szymoniak reaction provides an elegant solution, utilizing nitriles as the starting material.[5] The titanacyclopropane reacts with the nitrile to form an azatitanacyclopentene intermediate.[3] A subsequent workup with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is crucial to promote the ring contraction and formation of the primary cyclopropylamine.[3][5] In the absence of a Lewis acid, the reaction often yields ketones as the major product.[5]
Application Notes: From Theory to Practice
The successful execution of the Kulinkovich reaction for cyclopropylamine synthesis hinges on a clear understanding of the key experimental parameters and potential pitfalls.
Reagent Selection and Stoichiometry: The Keys to Success
-
Titanium Reagent: While titanium(IV) isopropoxide is commonly used, methyltitanium triisopropoxide (MeTi(Oi-Pr)₃) has been shown to give improved yields in some cases, particularly for the Kulinkovich-de Meijere reaction.[4] For the Kulinkovich-Szymoniak reaction, stoichiometric amounts of the titanium reagent are generally required for optimal yields.[5]
-
Grignard Reagent: Ethylmagnesium bromide is the most common Grignard reagent. The use of substituted Grignard reagents can lead to the formation of 1,2-disubstituted cyclopropylamines, often with moderate diastereoselectivity.[5] The stoichiometry of the Grignard reagent is critical; an excess (more than two equivalents) in the Kulinkovich-Szymoniak reaction can lead to the formation of tertiary carbinamine byproducts.[5]
-
Substrate Scope: The Kulinkovich-de Meijere reaction is effective for a range of N,N-dialkylamides, with higher yields generally obtained from N,N-dialkylformamides.[4] Bulky substituents on the amide can lead to lower yields.[4] The Kulinkovich-Szymoniak reaction is applicable to a variety of nitriles.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of the Grignard and titanium reagents.[6]
Reaction Conditions: Temperature and Addition Order
The temperature and order of addition of reagents can significantly impact the outcome of the reaction. For the Kulinkovich-de Meijere reaction, adding the Grignard reagent to a mixture of the amide and titanium reagent at ambient temperature can sometimes lead to improved yields compared to low-temperature additions.[4]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no yield | Inactive Grignard reagent | Titrate the Grignard reagent before use. Ensure all glassware is rigorously dried. |
| Poor quality titanium reagent | Use freshly opened or distilled titanium(IV) isopropoxide. | |
| Inefficient formation of the titanacyclopropane | Ensure the correct stoichiometry of the Grignard reagent to the titanium alkoxide. | |
| Formation of ketone byproduct (Szymoniak) | Incomplete reaction or insufficient Lewis acid | Ensure complete conversion of the azatitanacycle by using an adequate amount of BF₃·OEt₂ during workup. |
| Formation of tertiary carbinamine (Szymoniak) | Excess Grignard reagent | Use no more than two equivalents of the Grignard reagent. |
| Complex product mixture | Side reactions due to functional groups | Protect sensitive functional groups. The reaction is generally tolerant of ethers and amines.[6] |
Experimental Protocols
Safety First: The Kulinkovich reaction involves the use of pyrophoric Grignard reagents and moisture-sensitive titanium alkoxides. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn. Quenching of the reaction should be performed carefully in a fume hood, as it is an exothermic process.
Protocol 1: Synthesis of N,N-Dibenzylcyclopropylamine (Kulinkovich-de Meijere Reaction)
This protocol is a representative example for the synthesis of an N,N-disubstituted cyclopropylamine from an amide.
Materials:
-
N,N-Dibenzylformamide
-
Titanium(IV) isopropoxide
-
Ethylmagnesium bromide (solution in THF or Et₂O)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N-dibenzylformamide (1.0 eq) and anhydrous Et₂O or THF.
-
Add titanium(IV) isopropoxide (1.1 eq) to the solution at room temperature.
-
Slowly add a solution of ethylmagnesium bromide (2.2 eq) via the dropping funnel over 30-60 minutes. The reaction mixture will typically turn dark.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with Et₂O or THF.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-dibenzylcyclopropylamine.
Protocol 2: Synthesis of 1-Phenylcyclopropylamine (Kulinkovich-Szymoniak Reaction)
This protocol provides a general procedure for the synthesis of a primary cyclopropylamine from a nitrile.
Materials:
-
Benzonitrile
-
Titanium(IV) isopropoxide
-
Ethylmagnesium bromide (solution in THF or Et₂O)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Aqueous sodium hydroxide (e.g., 1 M NaOH)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzonitrile (1.0 eq) and anhydrous Et₂O or THF.
-
Add titanium(IV) isopropoxide (1.2 eq) to the solution at room temperature.
-
Slowly add a solution of ethylmagnesium bromide (2.2 eq) via the dropping funnel over 30-60 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Cool the reaction mixture to 0 °C and slowly add BF₃·OEt₂ (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M NaOH.
-
Filter the suspension through a pad of Celite®, washing with Et₂O or THF.
-
Separate the layers and extract the aqueous layer with Et₂O or THF.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-phenylcyclopropylamine.
Data Presentation: Scope and Yields
The Kulinkovich reaction and its variants have been successfully applied to a wide range of substrates. The following table provides a selection of examples to illustrate the scope and typical yields.
| Substrate | Grignard Reagent | Product | Yield (%) | Reaction Type | Reference |
| N,N-Dimethylformamide | Ethylmagnesium bromide | N,N-Dimethylcyclopropylamine | 75-85 | Kulinkovich-de Meijere | [4] |
| N,N-Dibenzylformamide | Ethylmagnesium bromide | N,N-Dibenzylcyclopropylamine | 80-90 | Kulinkovich-de Meijere | [7] |
| Benzonitrile | Ethylmagnesium bromide | 1-Phenylcyclopropylamine | 70-80 | Kulinkovich-Szymoniak | [5] |
| Acetonitrile | Propylmagnesium bromide | 1-Methyl-2-ethylcyclopropylamine | ~60 (as a mixture of diastereomers) | Kulinkovich-Szymoniak | [5] |
| N-Formylpyrrolidine | Ethylmagnesium bromide | 1-(Cyclopropyl)pyrrolidine | 70-80 | Kulinkovich-de Meijere | [4] |
| 4-Methoxybenzonitrile | Ethylmagnesium bromide | 1-(4-Methoxyphenyl)cyclopropylamine | 75-85 | Kulinkovich-Szymoniak | [5] |
Visualizing the Workflow
Caption: Experimental workflow for the Kulinkovich synthesis of cyclopropylamines.
Conclusion
The Kulinkovich reaction, particularly the de Meijere and Szymoniak modifications, represents a cornerstone in the synthesis of cyclopropylamines. Its operational simplicity, broad substrate scope, and the ability to generate both N-substituted and primary cyclopropylamines make it an invaluable tool for synthetic and medicinal chemists. A thorough understanding of the reaction mechanism and careful attention to experimental parameters are paramount for achieving high yields and purity. As the demand for novel chemical entities containing the cyclopropylamine motif continues to grow, the Kulinkovich reaction is poised to play an increasingly important role in the future of drug discovery and development.
References
-
de Meijere, A., Williams, C. M., Kourdioukov, A., Sviridov, S. V., Chaplinski, V., Kordes, M., Savchenko, A. I., Stratmann, C., & Noltemeyer, M. (2002). Mono- and Disubstituted N,N-Dialkylcyclopropylamines from Dialkylformamides via Ligand-Exchanged Titanium-Alkene Complexes. Chemistry – A European Journal, 8(17), 3789-3801. [Link]
-
Kulinkovich, O. G. (2004). Alkylation of Carboxylic Acid Derivatives with Dialkoxytitanacyclopropane Reagents. Russian Chemical Bulletin, 53(5), 1065–1086. [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. [Link]
-
Synthesis Workshop. (2021, January 16). The Kulinkovich Reaction (Episode 42) [Video]. YouTube. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 95, 289-317. [Link]
-
Wikipedia contributors. (2023, December 28). Kulinkovich reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved January 28, 2026, from [Link]
Sources
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
improving reaction conditions for N-alkylation of cyclopropylamines
Welcome to the technical support center for the N-alkylation of cyclopropylamines. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols. The unique electronic properties and steric profile of the cyclopropyl moiety present specific challenges that require careful consideration of reaction conditions. This guide is structured to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
Navigating the complexities of N-alkylating cyclopropylamines often involves overcoming specific experimental hurdles. This section addresses the most common issues encountered in the lab.
Issue 1: Low to No Product Yield
This is the most frequent challenge, often stemming from several potential root causes.
Potential Causes:
-
Insufficient Nucleophilicity: Cyclopropylamine is a primary amine, but its nitrogen lone pair has increased s-character due to the cyclopropyl group's electronic properties, slightly reducing its nucleophilicity compared to other primary amines.
-
Steric Hindrance: The cyclopropyl group, while small, can present significant steric bulk, particularly when reacting with hindered electrophiles or when the amine is already substituted. This can slow down the desired SN2 or related reaction pathways.[1]
-
Inappropriate Base: The chosen base may be too weak to deprotonate the amine or its conjugate acid, or it may be too nucleophilic, leading to competitive reactions with the alkylating agent.
-
Poor Solvent Choice: The solvent may not adequately dissolve the reactants or may not be polar enough to stabilize the transition state of the reaction. Polar aprotic solvents like DMF, acetonitrile, or DMSO are often preferred for SN2-type reactions.[2][3]
-
Catalyst Inactivity (for catalyzed reactions): In cross-coupling reactions like Buchwald-Hartwig amination, the palladium catalyst or its ligand may be inactive due to oxidation or incompatibility with other reagents.[4]
Recommended Solutions:
-
Enhance Nucleophilicity/Reactivity:
-
Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the amine without competing with the electrophile. Examples include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2] For particularly stubborn reactions, stronger bases like sodium hydride (NaH) can be used, though caution is required.
-
Increase Temperature: Gently warming the reaction can often overcome activation energy barriers. However, be mindful of potential side reactions, especially ring-opening (see Issue 2). Monitor the reaction closely by TLC or LC-MS.
-
-
Address Steric Hindrance:
-
Change Alkylating Agent: If possible, switch to a more reactive alkylating agent. For example, an alkyl iodide is more reactive than an alkyl bromide or chloride.
-
For Catalyzed Reactions: In Buchwald-Hartwig couplings, select a ligand designed for sterically hindered substrates. Buchwald's biarylphosphine ligands (e.g., BrettPhos) are often effective for coupling challenging amines.[4]
-
-
Optimize Reaction Conditions:
-
Solvent Screening: Test a range of solvents. While polar aprotic solvents (DMF, DMSO, MeCN) are common, sometimes less conventional solvents like THF or 1,4-dioxane may provide better results.[2]
-
Concentration: Ensure the reaction is not too dilute, as this can slow down bimolecular reactions.
-
Issue 2: Ring-Opening Side Products Observed
The strained cyclopropane ring is susceptible to cleavage under certain conditions, leading to homoallylic amines or other rearranged products.
Potential Causes:
-
Harsh Acidic Conditions: The presence of strong acids can protonate the cyclopropane ring, leading to a carbocation intermediate that readily rearranges. This can be an issue if the amine salt is used without sufficient base or if the reaction generates acidic byproducts.[5]
-
Single Electron Transfer (SET) Pathways: Some reaction conditions, particularly certain oxidative or enzymatic processes, can generate an aminium radical cation. This intermediate is known to undergo rapid cyclopropane ring fragmentation.[6][7]
-
High Temperatures: Excessive heat can promote rearrangement pathways, especially in the presence of transition metal catalysts or Lewis acids.
Recommended Solutions:
-
Maintain Neutral or Basic pH:
-
Use a sufficient excess of a suitable base (e.g., K₂CO₃, Et₃N) to neutralize any acid generated during the reaction (such as HBr from an alkyl bromide).[2]
-
If starting with a cyclopropylamine salt (e.g., hydrochloride), ensure it is fully neutralized with base before proceeding.
-
-
Avoid SET-Promoting Conditions:
-
Be cautious with strong oxidants or photoredox conditions unless ring-opening is the desired outcome.
-
If using a transition metal catalyst, choose conditions known to favor reductive elimination over pathways that might involve SET.
-
-
Control Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary. A temperature-switchable regioselective approach has been demonstrated where lower temperatures favor the N-alkylated cyclopropyl derivative, while higher temperatures promote ring-opening to the homoallyl amine.[5]
-
Issue 3: Over-Alkylation / Poly-Alkylation
For primary cyclopropylamines, the initial N-alkylation product is a secondary amine, which can often be more nucleophilic than the starting material, leading to the formation of a tertiary amine.
Potential Causes:
-
Relative Reactivity: The mono-alkylated secondary amine product can react with the alkylating agent faster than the primary cyclopropylamine starting material.
-
Stoichiometry: Using a large excess of the alkylating agent strongly favors the formation of poly-alkylated products.
Recommended Solutions:
-
Control Stoichiometry:
-
Use the cyclopropylamine as the limiting reagent and the alkylating agent in a slight excess (e.g., 1.1-1.2 equivalents). For selective mono-alkylation, it is often better to use a large excess of the amine and recover the unreacted starting material later.
-
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring reaction with the more abundant primary amine over the newly formed secondary amine.
-
Use Bulky Reagents: If the structure allows, using a sterically bulky alkylating agent can disfavor the second alkylation step due to increased steric hindrance around the secondary amine.
-
Consider Reductive Amination: Reductive amination of an aldehyde or ketone with cyclopropylamine is an excellent method for controlled mono-alkylation, as the intermediate imine/enamine is formed in situ and then reduced.[8][9] This inherently avoids over-alkylation.
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving issues with your N-alkylation reaction.
Caption: A decision tree for troubleshooting common N-alkylation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylating cyclopropylamines?
There are three main strategies, each with its own advantages:
-
Direct Alkylation (SN2): This is the classical approach using an alkyl halide (or sulfonate) and a base. It is straightforward but can suffer from over-alkylation and may require heating.[3] Careful selection of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is crucial.[2]
-
Reductive Amination: This two-step, one-pot process involves reacting cyclopropylamine with an aldehyde or ketone to form an imine, which is then reduced in situ. It is an excellent method for achieving controlled mono-alkylation and generally uses mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[8][9]
-
Transition-Metal Catalyzed Cross-Coupling: For N-arylation or N-vinylation, the Buchwald-Hartwig amination is the state-of-the-art method. It uses a palladium catalyst with specialized phosphine ligands to couple the amine with an aryl/vinyl halide or triflate.[4][10] Copper-catalyzed methods have also been developed, sometimes allowing for milder, room-temperature conditions.[11]
Q2: Why is base selection so important for this reaction?
The base serves two critical functions:
-
Proton Scavenging: It neutralizes the acid (e.g., HX) that is generated when using an alkyl halide, preventing the formation of the unreactive ammonium salt.
-
Preventing Ring-Opening: By maintaining a basic medium, it prevents acid-catalyzed cleavage of the sensitive cyclopropyl ring.[5]
An ideal base is strong enough to perform these functions but is not nucleophilic enough to compete with the cyclopropylamine in reacting with the alkylating agent. This is why inorganic carbonates (K₂CO₃, Cs₂CO₃) or hindered organic bases (DIPEA, DBU) are often preferred over options like hydroxides or alkoxides.
Q3: Can I use alcohols directly as alkylating agents?
Yes, this is possible through a "borrowing hydrogen" or "hydrogen autotransfer" methodology.[12] This process, typically catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde in situ.[13] The aldehyde then undergoes reductive amination with the cyclopropylamine, and the "borrowed" hydrogen is returned in the reduction step. This is a greener approach as the only byproduct is water, but it requires specialized catalysts and often higher temperatures.
Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Typical Base/Reagent | Catalyst | Temperature | Key Advantages & Disadvantages |
| Direct Alkylation | R-X (X=I, Br, Cl, OTs) | K₂CO₃, Cs₂CO₃, DBU | None | RT to 80 °C | Pro: Simple, direct. Con: Risk of over-alkylation; can require heat. |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃, NaBH₃CN | Acetic Acid (cat.) | 0 °C to RT | Pro: Excellent control of mono-alkylation. Con: Requires a carbonyl partner. |
| Buchwald-Hartwig | Ar-X (X=Br, I, OTf) | NaOtBu, K₃PO₄ | Pd₂(dba)₃ + Ligand | 80 to 110 °C | Pro: Premier method for N-arylation. Con: Expensive catalyst/ligands; requires inert atmosphere. |
| Borrowing Hydrogen | Alcohol | - | Ru or Ir complex | 100 to 130 °C | Pro: Atom economical (water byproduct). Con: High temp; requires specific catalysts. |
Experimental Protocol: Reductive Amination of Cyclopropylamine with Cyclohexanone
This protocol provides a reliable method for the synthesis of N-cyclohexylcyclopropylamine, demonstrating a controlled mono-alkylation.
Materials:
-
Cyclopropylamine (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M)
-
Acetic Acid (optional, 1-2 drops)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclopropylamine (1.0 eq) and cyclohexanone (1.05 eq).
-
Solvent Addition: Dissolve the reactants in dichloromethane (DCM). The concentration should be approximately 0.2 M with respect to the cyclopropylamine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step, but it is often unnecessary.
-
Reduction: In a single portion, carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting crude oil can be purified by column chromatography on silica gel to yield the pure N-cyclohexylcyclopropylamine.
-
References
-
Challenges and development of enantioconvergent N-alkylation of... - ResearchGate. Available at: [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. Available at: [Link]
-
An Overview of Palladium-Catalyzed N- alkylation Reactions - ChemRxiv. Available at: [Link]
-
Best Conditions For N-Alkylation? - Sciencemadness.org. Available at: [Link]
-
N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed. Available at: [Link]
-
N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines | Request PDF - ResearchGate. Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide - ACS. Available at: [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. Available at: [Link]
-
Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - NIH. Available at: [Link]
-
Organic Letters Ahead of Print - ACS Publications. Available at: [Link]
-
Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1... - ResearchGate. Available at: [Link]
-
(PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. - ResearchGate. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Available at: [Link]
-
Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine - PubMed. Available at: [Link]
-
Palladium-Catalyzed N -Arylation of Cyclopropylamines | Request PDF - ResearchGate. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for the Modern Medicinal Chemist: 1-Ethylcyclopropan-1-amine Hydrochloride vs. 1-Methylcyclopropylamine Hydrochloride
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the myriad of scaffolds available, saturated nitrogen-containing rings, particularly cyclopropylamines, have garnered significant attention for their ability to impart favorable properties such as metabolic stability, reduced lipophilicity, and improved pKa when incorporated into lead compounds.[1][2] This guide provides an in-depth, objective comparison of two closely related yet distinct cyclopropylamine derivatives: 1-Ethylcyclopropan-1-amine hydrochloride and 1-methylcyclopropylamine hydrochloride. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of these critical synthetic intermediates.
Introduction: The Significance of Small Rings in Drug Design
The cyclopropyl moiety is a bioisostere for various functional groups and offers a three-dimensional structure that can effectively probe the binding pockets of biological targets.[1][2] The incorporation of a cyclopropylamine introduces a basic nitrogen center, crucial for forming salt forms with improved solubility and for establishing key interactions with target proteins. The seemingly subtle difference of a methyl versus an ethyl group at the C1 position can have a cascade of effects on the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide will dissect these differences through a comparative analysis of their properties, synthesis, and potential applications, supported by established chemical principles and available data.
Physicochemical Properties: A Tale of Two Alkyl Groups
The addition of a single methylene unit, transitioning from a methyl to an ethyl group, brings about predictable yet significant alterations in the physicochemical properties of the molecule. These differences are summarized in the table below and discussed in detail in the subsequent sections.
| Property | 1-Ethylcyclopropan-1-amine HCl | 1-Methylcyclopropylamine HCl | Rationale for Difference |
| Molecular Formula | C₅H₁₂ClN | C₄H₁₀ClN | Addition of a CH₂ group. |
| Molecular Weight | 121.61 g/mol | 107.58 g/mol | Increased mass from the additional methylene. |
| Lipophilicity (logP) | Predicted to be higher | Predicted to be lower | Longer alkyl chains increase hydrophobicity.[1] |
| Basicity (pKa) | Predicted to be slightly higher | Predicted to be slightly lower | The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group, increasing electron density on the nitrogen.[3] |
| Steric Hindrance | Higher | Lower | The ethyl group is bulkier than the methyl group, which can impact reaction kinetics and binding interactions. |
| Solubility | Predicted to be lower in aqueous media | Predicted to be higher in aqueous media | Increased lipophilicity generally leads to decreased water solubility.[1] |
Lipophilicity
Basicity
The basicity of the amine, quantified by its pKa, is another crucial factor that governs its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The ethyl group exerts a slightly stronger electron-donating inductive effect (+I) compared to the methyl group.[3] This increased electron density on the nitrogen atom of 1-ethylcyclopropan-1-amine makes it a slightly stronger base than its methyl counterpart. Consequently, the hydrochloride salt of the ethyl derivative would be expected to have a slightly lower pKa for its conjugate acid. This subtle difference can be critical in optimizing interactions with acidic residues in a protein's active site.
Steric Effects
The ethyl group presents a greater steric hindrance around the nitrogen atom compared to the methyl group. This can influence the kinetics of reactions involving the amine, potentially slowing down N-alkylation or other coupling reactions. In the context of drug-target interactions, this increased bulk can be either beneficial or detrimental. It may lead to a more selective binding profile by preventing interactions with off-targets that have smaller binding pockets. Conversely, it could also hinder optimal binding to the desired target.
Synthesis and Reactivity
Both this compound and 1-methylcyclopropylamine hydrochloride can be synthesized through various established routes for cyclopropylamines.[1] A common and scalable approach involves the reductive amination of the corresponding ketone.
Representative Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway applicable to both compounds, starting from the respective cyclopropyl methyl ketone or cyclopropyl ethyl ketone.
Caption: Generalized synthetic workflow for 1-alkylcyclopropan-1-amine hydrochlorides.
Experimental Protocol: Synthesis of 1-Methylcyclopropylamine Hydrochloride (A Representative Example)
This protocol is adapted from established methods for the synthesis of cyclopropylamines and related compounds.[5][6]
Step 1: Reductive Amination
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl until the pH is ~2.
-
Wash the aqueous layer with diethyl ether to remove unreacted ketone.
-
Basify the aqueous layer to pH >12 with solid NaOH.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylcyclopropan-1-amine.
Step 2: Salt Formation
-
Dissolve the crude amine in anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (2M) until no further precipitation is observed.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford 1-methylcyclopropylamine hydrochloride.
Note on Causality: The choice of a mild reducing agent like sodium cyanoborohydride is crucial to prevent the reduction of the ketone before imine formation. The workup procedure is designed to separate the basic amine product from the starting materials and byproducts.
Comparative Performance in a Drug Discovery Context
While direct comparative studies are scarce, we can infer the potential performance differences based on the discussed physicochemical properties.
Pharmacokinetics
The higher lipophilicity of the ethyl derivative may lead to increased absorption through passive diffusion but could also result in greater first-pass metabolism in the liver.[1] The metabolic fate of the ethyl group may differ from the methyl group, potentially leading to different metabolites with their own pharmacological and toxicological profiles.
Target Binding and Selectivity
The choice between a methyl and an ethyl group will ultimately depend on the specific topology of the target's binding site. The smaller methyl group may be preferred for targets with sterically constrained pockets, while the larger ethyl group could provide additional van der Waals interactions in more accommodating sites, potentially leading to higher affinity. The increased steric bulk of the ethyl group can also be exploited to enhance selectivity by preventing binding to off-targets.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of these compounds. While a comprehensive set of comparative spectra is not available in the public domain, representative data for 1-methylcyclopropylamine hydrochloride and related structures can be found.[7][8]
Expected 1H NMR Features (in D₂O):
-
1-Methylcyclopropylamine HCl: A singlet for the methyl protons, and two multiplets for the diastereotopic cyclopropyl methylene protons.
-
1-Ethylcyclopropylamine HCl: A triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and two multiplets for the diastereotopic cyclopropyl methylene protons.
The chemical shifts of the cyclopropyl protons are expected to be in the upfield region, characteristic of strained ring systems.
Conclusion and Future Perspectives
The choice between this compound and 1-methylcyclopropylamine hydrochloride is a nuanced decision that should be guided by the specific goals of the research program. The methyl derivative offers lower lipophilicity and less steric bulk, which may be advantageous for achieving good aqueous solubility and fitting into constrained binding sites. Conversely, the ethyl derivative provides a handle for increasing lipophilicity and exploring additional hydrophobic interactions within a binding pocket, potentially leading to enhanced potency and selectivity.
It is imperative for drug discovery teams to synthesize and evaluate both analogs in their specific assays to empirically determine which building block imparts the optimal balance of properties for their drug candidate. This guide serves as a foundational resource to inform this critical decision-making process.
References
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Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. MDPI. [Link]
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Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
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Why does the order of the basicity of ethylamine differ from methyl amine in an aqueous phase?. Quora. [Link]
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Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene. The Schreiber Group. [Link]
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(PDF) Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. ResearchGate. [Link]
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1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry. Reddit. [Link]
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(1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687. PubChem. [Link]
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1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869. PubChem. [Link]
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Cyclopropylamine - NIST WebBook. National Institute of Standards and Technology. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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The stability of amitriptyline hydrochloride in aqueous solution. ResearchGate. [Link]
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General procedure for the Cu-catalyzed amination of aryl halides. The Royal Society of Chemistry. [Link]
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A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
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Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. [Link]
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Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. RSC Publishing. [Link]
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Physical Properties of Amines: Alkyl, Aliphatic Amines. StudySmarter. [Link]
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1-Methylcyclopropylamine Hydrochloride(CAS# 88887-87-0 ). angenechemical.com. [Link]
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A Guide to the Definitive Structural Validation of 1-Ethylcyclopropan-1-amine Hydrochloride by Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 1-Ethylcyclopropan-1-amine hydrochloride, which features a strained cyclopropane ring, a chiral center, and a primary amine salt, a multi-faceted analytical approach is not just recommended—it is essential. This guide provides an in-depth, experience-driven comparison of analytical techniques, focusing on why Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the complete structural elucidation of this molecule. We will explore the causality behind experimental choices and demonstrate how a logical, tiered NMR workflow provides a self-validating system for absolute structural confidence.
The Subject: this compound
Before delving into the analysis, let's visualize the structure we aim to confirm. The numbering convention used here will be referenced throughout the guide.
Caption: Structure of this compound with atom numbering.
Part 1: The NMR Workflow for Unambiguous Validation
NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. For a molecule of this complexity, a tiered approach moving from simple one-dimensional (1D) experiments to more informative two-dimensional (2D) experiments is the most robust strategy.
Experimental Causality: The Critical Choice of Solvent
The hydrochloride salt form dictates our choice of NMR solvent. While deuterated chloroform (CDCl₃) is a common choice for many organic molecules, it is often a poor solvent for salts. Furthermore, the key ammonium protons (-NH₃⁺) are acidic and can undergo rapid exchange with protic solvents.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is an excellent choice. It readily dissolves the salt and is aprotic, which slows down the exchange rate of the -NH₃⁺ protons, allowing them to be observed as a distinct, albeit often broad, signal in the ¹H NMR spectrum.[1]
-
Deuterated Water (D₂O): Using D₂O is a powerful confirmatory step. The acidic -NH₃⁺ protons will rapidly exchange with the deuterium atoms of the solvent, causing their signal to disappear from the ¹H NMR spectrum.[2] Observing this disappearance provides definitive evidence of a labile, acidic proton group, characteristic of an ammonium salt.
¹H NMR: The Initial Blueprint
The ¹H NMR spectrum provides the first pass of structural information, revealing the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).
Expected ¹H NMR Signals (in DMSO-d₆):
| Protons | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|---|
| Ammonium Protons | -NH₃⁺ | ~8.0 - 9.0 | Broad singlet (br s) | 3H | Deshielded due to the positive charge on nitrogen. Broadness results from quadrupolar coupling with ¹⁴N and chemical exchange.[2] |
| Ethyl Methylene | H-4 | ~1.5 - 1.8 | Quartet (q) | 2H | Adjacent to a methyl group (3 protons, n+1=4). |
| Ethyl Methyl | H-5 | ~0.9 - 1.2 | Triplet (t) | 3H | Adjacent to a methylene group (2 protons, n+1=3). |
| Cyclopropyl Protons | H-2, H-3 | ~0.5 - 1.0 | Multiplets (m) | 4H | Highly shielded due to the unique magnetic anisotropy (ring current) of the cyclopropane ring.[3][4] They are diastereotopic and will show complex coupling to each other. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this structure, we expect five distinct signals.
Expected ¹³C NMR Signals (in DMSO-d₆):
| Carbon | Label | Predicted Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|---|
| Quaternary Cyclopropyl | C1 | ~30 - 40 | Quaternary carbon, no attached protons. Key structural anchor. |
| Ethyl Methylene | C4 | ~25 - 35 | Methylene carbon of the ethyl group. |
| Cyclopropyl Methylene | C2, C3 | ~5 - 15 | Highly shielded methylene carbons characteristic of a cyclopropane ring.[5] |
| Ethyl Methyl | C5 | ~8 - 12 | Methyl carbon, typically found in the upfield region. |
2D NMR: Assembling the Puzzle with Certainty
While 1D NMR provides strong evidence, 2D NMR techniques provide the definitive, unambiguous connections between atoms.[6][7]
Caption: Logical workflow for NMR-based structure validation.
-
COSY (Correlation Spectroscopy): This experiment maps out all proton-proton coupling networks. We would expect to see a correlation between the H-4 quartet and the H-5 triplet, confirming the ethyl group fragment. We would also see complex correlations among the H-2 and H-3 protons of the cyclopropane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to.[8] It is the most effective way to assign the carbon signals definitively. For example, the signal at ~1.0 ppm (H-5) will correlate with the carbon signal at ~10 ppm (C5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.[9] For our structure, the critical HMBC correlations would be:
-
From the ethyl protons (H-4 and H-5) to the quaternary carbon C1.
-
From the cyclopropyl protons (H-2, H-3) to the quaternary carbon C1.
-
From the ammonium protons (-NH₃⁺) to C1 and C4.
-
These correlations bridge the ethyl group, the cyclopropane ring, and the amine to the central C1 carbon, leaving no doubt about the overall connectivity.
Caption: Key HMBC correlations confirming the molecular backbone.
Part 2: Comparison with Alternative Analytical Methods
While powerful, other techniques lack the comprehensive structural detail provided by NMR for this specific molecule. An integrated approach uses these methods to confirm complementary information.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| NMR Spectroscopy | Complete C-H framework, atom connectivity, stereochemistry. | Unambiguously determines the connectivity of the ethyl and cyclopropyl groups to the amine. Confirms salt form. | Requires slightly larger sample amounts than MS. |
| FTIR Spectroscopy | Presence of functional groups. | Clearly shows the broad N-H stretching band (~3200-2800 cm⁻¹) characteristic of a primary amine salt (-NH₃⁺).[10] Also confirms C-H bonds. | Provides no information on how the molecular fragments are connected. Cannot distinguish between isomers. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the mass of the parent free amine (M+) after loss of HCl. High-resolution MS (HRMS) provides the exact elemental formula. | Does not directly observe the intact salt. Provides no information on the specific arrangement of atoms (isomerism). |
As the table illustrates, FTIR can confirm the presence of the ammonium salt and MS can confirm the molecular weight of the free base, but only NMR can piece the entire structure together and distinguish it from potential isomers, such as (1-aminocyclopropyl)propane hydrochloride.
Part 3: Standard Operating Protocols
Trustworthiness in results stems from robust and reproducible experimental protocols.
Protocol 1: 1D NMR (¹H, ¹³C) Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆.
-
Solvent Choice Rationale: DMSO-d₆ is used to fully solubilize the salt and preserve the signal of the exchangeable -NH₃⁺ protons.[1]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set a spectral width of ~16 ppm, centered around 6 ppm.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, especially for the quaternary carbon-adjacent protons.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set a spectral width of ~220 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the quaternary carbon (C1).
-
-
Confirmatory D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet around 8-9 ppm confirms its assignment as the -NH₃⁺ group.[2]
Protocol 2: 2D NMR (HSQC, HMBC) Data Acquisition
-
Sample: Use the same sample prepared for 1D NMR.
-
HSQC Acquisition:
-
Use a standard gradient-selected HSQC pulse sequence.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions based on the 1D spectra.
-
The experiment is optimized for one-bond couplings (¹J_CH ≈ 145 Hz).
-
-
HMBC Acquisition:
-
Use a standard gradient-selected HMBC pulse sequence.
-
The experiment is optimized for long-range couplings (ⁿJ_CH ≈ 8 Hz). This value is a good compromise to observe both 2-bond and 3-bond correlations without significant interference from 1-bond correlations.
-
Conclusion
The structural validation of this compound serves as a prime example of the power of a logical, evidence-based analytical workflow. While techniques like FTIR and Mass Spectrometry provide valuable, complementary data points confirming the functional group and molecular mass, they fall short of providing a complete structural picture. Only a comprehensive NMR analysis, progressing from 1D ¹H and ¹³C experiments to 2D COSY, HSQC, and HMBC correlations, can definitively establish the atomic connectivity of the strained cyclopropane ring, the ethyl substituent, and the chiral amine center. This rigorous, self-validating approach is indispensable for ensuring the quality, safety, and efficacy of novel chemical entities in a research and development setting.
References
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ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
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Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (Referenced in an updated compilation by Gregory R. Fulmer et al., Organometallics 2010, 29, 9, 2176–2179). Available at: [Link]
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Doc Brown's Chemistry. H-1 proton nmr spectrum of cyclopropane. Available at: [Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Available at: [Link]
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Reich, H. J. Organic Chemistry Data - ¹H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
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PubChem. 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. Available at: [Link]
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ResearchGate. (2021). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Available at: [Link]
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Gla.ac.uk Theses Service. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Available at: [Link]
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Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available at: [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. The Organic Chemistry Tutor. Available at: [Link]
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Baranac-Stojanović, M. & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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ETH Zurich, NMR Service. Structure Elucidation by NMR. Available at: [Link]
-
Wesleyan University. (2023). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]
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Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
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Baranac-Stojanović, M. & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. aws.amazon.com. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 1-Ethylcyclopropan-1-amine Hydrochloride
Introduction
1-Ethylcyclopropan-1-amine hydrochloride is a niche yet significant building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its unique strained cyclopropyl ring and primary amine functionality impart specific conformational and electronic properties that are of great interest to medicinal chemists. As with any specialty chemical destined for high-stakes applications like drug development, rigorous analytical characterization is not just a matter of quality control; it is a fundamental necessity to ensure purity, stability, and structural integrity.
This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound. We will delve into the "why" behind the choice of each technique, present detailed experimental protocols, and offer comparative insights to aid researchers, scientists, and drug development professionals in establishing a robust analytical workflow. Our focus is on building a self-validating system of analysis, where orthogonal techniques provide a composite and trustworthy view of the molecule's identity and purity.
Core Analytical Techniques: A Comparative Overview
The characterization of a relatively small and polar molecule like this compound necessitates a multi-pronged analytical approach. No single technique can provide all the necessary information. The following sections will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Expertise & Experience: NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the ethyl and cyclopropyl groups, as well as the amine hydrochloride moiety. The hydrochloride salt form can influence the chemical shifts of protons near the amine group, a key diagnostic feature.
Trustworthiness: The high reproducibility and quantitative nature of NMR make it a cornerstone of analytical validation. A clean, well-resolved NMR spectrum is a strong indicator of sample purity.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; D₂O will result in the exchange of the amine protons, causing their signal to disappear, which can be a useful diagnostic experiment. DMSO-d₆ will typically show the amine protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Data Presentation: Expected NMR Data
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| -CH₂- (ethyl) | ~1.5 - 1.7 | Quartet (q) | ~25 - 30 |
| -CH₃ (ethyl) | ~0.9 - 1.1 | Triplet (t) | ~8 - 12 |
| -CH₂- (cyclopropyl) | ~0.5 - 0.9 | Multiplet (m) | ~10 - 15 |
| -NH₃⁺ | ~8.0 - 9.0 (in DMSO-d₆) | Broad singlet (br s) | N/A |
| Quaternary C (cyclopropyl) | N/A | N/A | ~35 - 45 |
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition. For this compound, Electrospray Ionization (ESI) is the preferred method due to the polar and ionic nature of the molecule. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.
Trustworthiness: The high sensitivity and accuracy of modern mass spectrometers make this technique a reliable method for confirming the identity of a compound, even at very low concentrations.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for HRMS.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺. The expected m/z would be for the free amine (C₅H₁₁N).
-
The molecular weight of the free amine is 85.15 g/mol , so the expected [M+H]⁺ ion would be at m/z 86.16.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak. For HRMS, compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.
Data Presentation: Expected MS Data
| Ion | Calculated m/z | Analysis Mode |
| [C₅H₁₁N + H]⁺ | 86.1021 | Positive ESI |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Expertise & Experience: HPLC is the primary technique for determining the purity of a pharmaceutical compound and for quantifying any impurities. For a polar compound like this compound, Reversed-Phase (RP) HPLC can be challenging due to poor retention on standard C18 columns. Therefore, alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents in RP-HPLC are often more suitable.
Trustworthiness: When properly validated according to ICH guidelines, HPLC methods provide reliable and reproducible data on the purity and stability of a drug substance.[2][3][4][5]
Experimental Protocol: HILIC-UV/MS
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 205 nm (as the analyte lacks a strong chromophore) and/or a mass spectrometer.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analyte.
-
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20) at a concentration of approximately 1 mg/mL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[2][3][5]
Data Presentation: HPLC Performance Metrics
| Parameter | Acceptance Criteria (Typical) |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 2.0% |
Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, FTIR is useful for confirming the presence of the N-H bonds of the ammonium salt and the C-H bonds of the alkyl and cyclopropyl groups. The spectrum serves as a unique fingerprint for the compound.
Trustworthiness: The high reproducibility of FTIR spectra makes it an excellent tool for identity confirmation and for detecting gross changes in a sample's composition.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Data Presentation: Key FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | Characteristic of the -NH₃⁺ group. |
| C-H Stretch (Alkyl) | 2960 - 2850 | From the ethyl and cyclopropyl groups. |
| N-H Bend (Ammonium) | ~1600 - 1500 | Bending vibration of the -NH₃⁺ group. |
| C-H Bend (Alkyl) | ~1465 - 1375 | Bending vibrations of the ethyl group. |
| Cyclopropyl Ring | ~1020 | Characteristic ring deformation. |
Thermal Analysis (DSC/TGA): Assessing Thermal Stability and Purity
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of a material. DSC can be used to determine the melting point and assess the purity of a crystalline solid. TGA measures the change in mass as a function of temperature, providing information on thermal stability and decomposition profile. For a hydrochloride salt, TGA can reveal the loss of HCl upon heating.
Trustworthiness: These techniques are highly quantitative and can be used to detect impurities that affect the melting behavior or decomposition temperature of the main component.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate DSC or TGA pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
Instrumentation: Use a calibrated DSC and TGA instrument.
-
DSC Method:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature. The melting point is typically taken as the onset or peak of the melting endotherm.
-
-
TGA Method:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis: Analyze the DSC thermogram for melting endotherms and other thermal events. Analyze the TGA thermogram to determine the onset of decomposition and the percentage of mass loss at different temperatures.
Data Presentation: Expected Thermal Properties
| Parameter | Expected Observation |
| Melting Point (DSC) | A sharp endotherm corresponding to the melting of the crystalline solid. |
| Decomposition (TGA) | A multi-step mass loss may be observed, potentially corresponding to the loss of HCl followed by the decomposition of the organic moiety. |
Comparative Summary and Workflow
The following table provides a comparative summary of the discussed analytical techniques for the characterization of this compound.
| Technique | Primary Information | Strengths | Limitations |
| NMR | Structural Elucidation, Purity | Highly specific, quantitative | Lower sensitivity, requires soluble sample |
| MS | Molecular Weight, Formula | High sensitivity, high accuracy (HRMS) | Limited structural information for isomers |
| HPLC | Purity, Impurity Profile | Quantitative, high resolution | Method development can be complex for polar analytes |
| FTIR | Functional Groups, Identity | Fast, non-destructive, good for fingerprinting | Not quantitative, limited for complex mixtures |
| DSC/TGA | Thermal Stability, Purity | Quantitative for thermal events, good for solid-state characterization | Not specific for structure, destructive (TGA) |
A logical workflow for the characterization of a new batch of this compound would be as follows:
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- 4. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1-Ethylcyclopropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a novel building block in pharmaceutical research and development, 1-Ethylcyclopropan-1-amine hydrochloride (CAS: 174886-06-7) presents unique handling and safety considerations. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information. It moves beyond a simple checklist to offer a framework for understanding the causality behind safety protocols, ensuring a self-validating system of laboratory safety.
Section 1: Hazard Identification and Risk Assessment
This compound is a white solid that requires careful handling due to its potential health hazards.[1] Based on available data, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures, and the potential for exposure.
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the risks associated with this compound. The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[2] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[3] Ensure gloves are inspected before use and changed regularly. | Prevents skin contact and subsequent irritation. A lab coat protects underlying clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is mandatory. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4] | Minimizes the inhalation of dust or aerosols, preventing respiratory tract irritation. |
| Footwear | Closed-toe shoes are required in all laboratory settings.[3] | Protects feet from spills and falling objects. |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: PPE Workflow Diagram
Section 3: Operational and Handling Plan
3.1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
3.2. Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[6]
-
Ground all equipment to prevent static discharge.[5]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling the compound.[7]
3.3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]
-
The recommended storage temperature is between 0-8 °C.[1]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[4]
Section 4: Spill and Emergency Procedures
4.1. Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
4.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Section 5: Disposal Plan
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Segregation and Storage:
-
Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[9]
-
Store waste in clearly labeled, sealed, and appropriate containers in a designated waste accumulation area.[9]
5.2. Disposal Method:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[9][10]
-
Do not dispose of this material down the drain or in the general trash.[9]
-
Contaminated materials, including PPE, must also be disposed of as hazardous waste.
By adhering to these detailed protocols, researchers can safely handle this compound, fostering a secure and productive research environment.
References
-
Loba Chemie. CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. [Link]
-
Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. [Link]
-
UAH. UAH Laboratory Personal Protective Equipment. [Link]
-
PubChem. 1-Cyclopropylethylamine hydrochloride. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Environmental Health and Safety - University of Wisconsin-Madison. Personal Protective Equipment – Lab Safety. [Link]
-
PubChem. 1-Ethylcyclopentan-1-amine hydrochloride. [Link]
-
Environmental Health and Safety - Dartmouth. Personal Protective Equipment in Chemistry. [Link]
Sources
- 1. This compound 97% | CAS: 174886-06-7 | AChemBlock [achemblock.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.fr [fishersci.fr]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
